molecular formula C12H17NO2 B13903740 [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B13903740
M. Wt: 207.27 g/mol
InChI Key: QKACZGAYKRMEMM-GXSJLCMTSA-N
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Description

[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride (CAS: 1217660-06-4) is a chiral pyrrolidine derivative with a molecular formula of C₁₂H₁₈ClNO₂ and a molecular weight of 243.73 g/mol . The compound features a stereospecific (3S,4R) configuration, a 2-methoxyphenyl substituent at the pyrrolidine’s 4-position, and a hydroxymethyl group at the 3-position. It is primarily used in research settings as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors or enzymes due to its structural resemblance to bioactive amines .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-12-5-3-2-4-10(12)11-7-13-6-9(11)8-14/h2-5,9,11,13-14H,6-8H2,1H3/t9-,11+/m0/s1

InChI Key

QKACZGAYKRMEMM-GXSJLCMTSA-N

Isomeric SMILES

COC1=CC=CC=C1[C@@H]2CNC[C@H]2CO

Canonical SMILES

COC1=CC=CC=C1C2CNCC2CO

Origin of Product

United States

Preparation Methods

Stereoselective Synthetic Routes

The synthesis of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride generally involves stereoselective reactions to secure the (3S,4R) stereochemistry. One common approach is the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of oximes with α-amino ketones. This method forms the pyrrolidine ring with high stereocontrol, allowing the installation of the 2-methoxyphenyl substituent at the 4-position and the hydroxymethyl group at the 3-position.

Chiral Catalyst Mediated Synthesis

Although direct literature on this exact compound is limited, analogous processes from related chiral pyrrolidine or piperidine derivatives indicate the use of chiral organocatalysts such as diphenylprolinol derivatives to promote stereoselective Michael addition or Mannich-type reactions. For example, the preparation of N-protected ((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol employs diphenylprolinol-TMS or diphenylprolinol-TBDMS catalysts in the presence of molecular sieves and dehydrating agents to achieve high enantiomeric purity (>99%) and good yields (~75%).

This suggests that similar chiral catalyst systems could be adapted for the synthesis of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride, involving:

  • Reaction of a substituted acrylaldehyde (bearing the 2-methoxyphenyl group) with an amido-malonate or methyl amino-oxo ester compound in an organic solvent such as ethyl acetate.
  • Use of molecular sieves or dehydrating agents to drive the reaction.
  • Stirring at controlled temperatures (0 °C to 30 °C) to optimize stereoselectivity.
  • Subsequent reduction of the intermediate with a mild reducing agent like sodium borohydride in the presence of boron trifluoride etherate to yield the hydroxymethyl group.

Reduction Steps

The final step typically involves the reduction of a keto or ester intermediate to the corresponding alcohol. Sodium borohydride combined with boron trifluoride etherate is a preferred reducing agent combination, providing mild and selective reduction conditions that preserve stereochemistry.

Industrial Production Considerations

Industrial scale synthesis of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride focuses on maximizing yield, purity, and stereochemical fidelity. Continuous flow reactors and automated systems are increasingly employed to enhance reproducibility and scalability. Optimization of reaction parameters, such as catalyst loading, temperature, solvent choice, and dehydration methods, is critical for cost-effective production.

Comparative Data Table of Key Synthetic Parameters

Step Reagents/Conditions Outcome/Notes Reference
Pyrrolidine ring formation Copper-catalyzed oxidative dehydrogenative [3+2] annulation of oximes with α-amino ketones Stereoselective formation of (3S,4R) pyrrolidine core
Michael/Mannich-type addition 3-(2-methoxyphenyl)acrylaldehyde + amido-malonate or methyl 3-(methylamino)-3-oxopropanoate, diphenylprolinol-TMS/TBDMS catalyst, molecular sieves, ethyl acetate, 0–30 °C High enantiomeric purity (>99%), ~75% yield (analogous system)
Reduction Sodium borohydride + boron trifluoride etherate, ~10 °C Selective reduction to hydroxymethyl group, preserving stereochemistry
Salt formation Treatment with hydrochloric acid Formation of hydrochloride salt for stability and handling

Summary of Research Findings

  • The compound's stereochemistry is crucial and is controlled via stereoselective catalytic methods.
  • Copper-catalyzed oxidative annulation is a proven method for constructing the pyrrolidine ring with desired stereochemistry.
  • Chiral organocatalysts such as diphenylprolinol derivatives enable high enantiomeric purity in analogous piperidine systems, suggesting applicability to this compound.
  • Mild reducing agents ensure the preservation of stereochemistry during conversion of intermediates to the final hydroxymethyl derivative.
  • Industrial synthesis benefits from continuous flow and automated reactor technologies to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Biological Activity

[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride, with the CAS number 1217660-06-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18ClNO2
  • Molecular Weight : 243.73 g/mol
  • Structure : The compound features a pyrrolidine core substituted with a methoxyphenyl group and a hydroxymethyl group.

Anticancer Properties

Recent studies have indicated that compounds structurally related to [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride exhibit significant anticancer activity. For instance, derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and cell cycle arrest. A notable study demonstrated that related pyrrolidine derivatives caused a five-fold increase in apoptotic signals in treated cancer cells compared to controls .

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of this compound. It has been suggested that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's disease. By modulating cholinergic signaling, these compounds could offer therapeutic benefits in cognitive disorders .

The biological activity of [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride can be attributed to several mechanisms:

  • Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Its ability to inhibit AChE and BuChE suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission.
  • Cell Cycle Modulation : Evidence indicates that it can cause cell cycle arrest at specific phases, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a study involving various breast cancer cell lines (MDA-MB-231, Hs 578T), treatment with related pyrrolidine derivatives resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls. The study utilized fluorescence assays to quantify apoptotic markers and cell proliferation rates .

Study 2: Neuroprotective Mechanism

Another investigation focused on the neuroprotective effects of similar compounds on neuronal cultures exposed to neurotoxic agents. The results indicated a marked decrease in cell death and preservation of neuronal function when treated with these compounds, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Data Tables

PropertyValue
CAS Number1217660-06-4
Molecular Weight243.73 g/mol
Anticancer ActivityInduces apoptosis
AChE InhibitionYes
BuChE InhibitionYes
StudyFindings
Anticancer EfficacyIncreased apoptosis in breast cancer cells
Neuroprotective MechanismReduced neuronal death under neurotoxic stress

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula MW (g/mol) CAS Number Key Features
[(3S,4R)-4-(2-Methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride (Target) 2-Methoxyphenyl C₁₂H₁₈ClNO₂ 243.73 1217660-06-4 Methoxy enhances solubility; stereospecific configuration .
[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride 3-Methylphenyl C₁₂H₁₈ClNO 227.73 1217825-86-9 Methyl group increases lipophilicity; reduced polarity .
[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]methanol hydrochloride 2,5-Difluorophenyl C₁₁H₁₄ClF₂NO 249.69 1217704-12-5 Fluorine atoms improve metabolic stability and electronegativity .
[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride 3,5-Dimethoxyphenyl C₁₃H₂₀ClNO₃ 273.76 1217723-39-1 Dual methoxy groups may enhance solubility but reduce receptor selectivity .
[(3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride 4-Chloro-2-fluorophenyl C₁₁H₁₄Cl₂FNO 266.14 1217818-45-5 Chloro and fluoro groups enhance binding affinity via hydrophobic interactions .
[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol hydrochloride 4-Methyl-4-phenyl C₁₂H₁₈ClNO 227.73 1217842-07-3 Methyl on pyrrolidine alters ring conformation; potential for steric effects .

Functional Group and Pharmacological Implications

Methoxy vs. Methyl Substituents: The 2-methoxyphenyl group in the target compound provides moderate lipophilicity (logP ~1.5–2.0) and hydrogen-bonding capacity, which may enhance blood-brain barrier (BBB) penetration .

Halogenated Derivatives :

  • Fluorine-substituted analogs (e.g., 2,5-difluoro, CAS: 1217704-12-5) demonstrate improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation . The 4-chloro-2-fluoro derivative (CAS: 1217818-45-5) combines halogen-induced hydrophobicity with electronic effects, likely enhancing target binding in kinase inhibitors .

Stereochemical Considerations :

  • The (3S,4R) configuration in the target compound is critical for chiral recognition in receptor binding. For example, the (3R,4R)-4-methylpyrrolidine analog (CAS: Unspecified in ) shows reduced activity in serotonin receptor assays due to stereochemical mismatch .

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in [(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride?

Methodological Answer:
The stereoselective synthesis of this compound requires chiral resolution techniques due to its pyrrolidine core and methoxyphenyl substituent. Key steps include:

  • Asymmetric catalysis : Use of chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to control stereochemistry during pyrrolidine ring formation .
  • Chiral chromatography : Preparative HPLC with chiral stationary phases (e.g., Chiralpak® AD-H or OD-H columns) to separate enantiomers post-synthesis .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) to isolate the desired (3S,4R)-isomer .

Advanced: How can computational modeling optimize receptor-binding studies for this compound in serotonin-related targets?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to predict interactions with 5-HT receptors. Focus on the methoxyphenyl group’s orientation and hydrogen bonding with residues (e.g., Asp155 in 5-HT1A) .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy with MM/GBSA .
  • SAR validation : Compare predicted binding affinities with experimental IC50 values from radioligand displacement assays to refine models .

Basic: What analytical techniques are critical for structural validation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for pyrrolidine ring protons) and substituent positions .
  • LC/MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to verify molecular weight (±5 ppm accuracy) .
  • HPLC purity : Reverse-phase C18 column (e.g., Agilent Zorbax SB-C18) with UV detection at 210–254 nm. Use gradient elution (e.g., 5–95% acetonitrile in water with 0.1% TFA) .

Advanced: How to resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

  • Assay standardization : Ensure consistent buffer pH, temperature (e.g., 25°C vs. 37°C), and receptor preparation (membrane-bound vs. recombinant) .
  • Control compound benchmarking : Include reference ligands (e.g., paroxetine for serotonin transporters) to calibrate inter-lab variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to aggregate data from multiple studies and identify outliers .

Basic: What are common solubility challenges in biological assays, and how are they mitigated?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting cell membranes .
  • pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the hydrochloride salt form .
  • Dynamic light scattering (DLS) : Monitor aggregation states pre-assay to confirm monodisperse solutions .

Advanced: How to design stability studies for long-term storage of this compound?

Methodological Answer:

  • Forced degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4–8 weeks. Monitor degradation via HPLC .
  • Mass balance analysis : Quantify major degradation products (e.g., demethylation of methoxyphenyl group) using LC-HRMS .
  • Storage recommendations : Store lyophilized powder at –20°C under argon to prevent oxidation and hygroscopic degradation .

Basic: What is the role of the methoxyphenyl group in modulating pharmacological activity?

Methodological Answer:

  • Hydrophobic interactions : The methoxyphenyl moiety enhances binding to lipophilic pockets in target receptors (e.g., serotonin transporters) .
  • Electron donation : Methoxy groups increase electron density on the aromatic ring, stabilizing π-π interactions with receptor residues .
  • Metabolic stability : Methoxy groups reduce oxidative metabolism by cytochrome P450 enzymes, improving half-life in vivo .

Advanced: How to troubleshoot low yields in the final hydrochloride salt formation step?

Methodological Answer:

  • Counterion screening : Test alternative acids (e.g., HCl vs. HBr) for crystallization efficiency. Use solvent systems like ethanol/water (7:3 v/v) .
  • Temperature control : Gradually add HCl gas at 0–5°C to avoid localized overheating and byproduct formation .
  • Salt purity analysis : Characterize crystals via XRPD to confirm polymorphic consistency and absence of solvates .

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